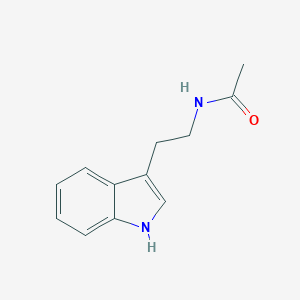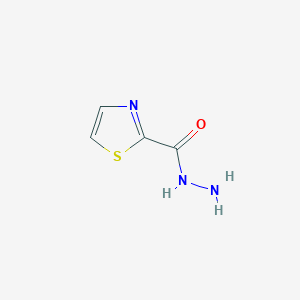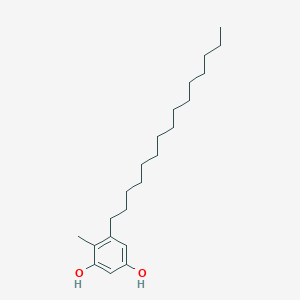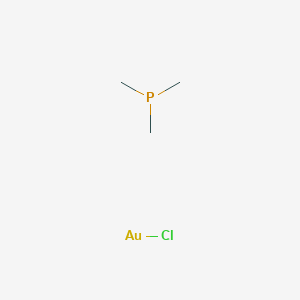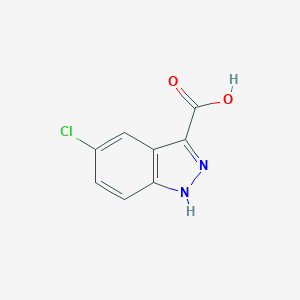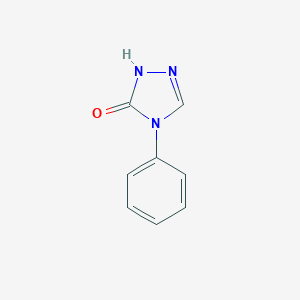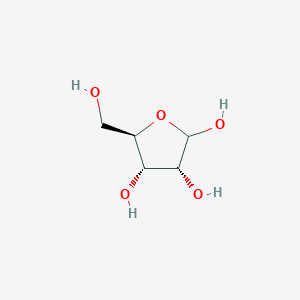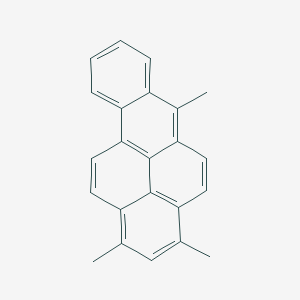
BENZO(a)PYRENE, 1,3,6-TRIMETHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment due to industrial and natural sources. It has been identified as a potent carcinogen and mutagen, and has been linked to several health issues in humans and animals.
Wirkmechanismus
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- exerts its toxic effects through several mechanisms, including the formation of DNA adducts, oxidative stress, and inflammation. It is metabolized in the body to form reactive intermediates that can react with DNA and other cellular components, leading to mutations and other cellular damage. It has also been shown to activate several signaling pathways that regulate cell growth, differentiation, and death.
Biochemical and physiological effects:
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- has been shown to have several biochemical and physiological effects on the body. It can induce oxidative stress, which can lead to lipid peroxidation, protein oxidation, and DNA damage. It can also cause inflammation, which can lead to tissue damage and dysfunction. In addition, it can affect the expression of several genes and proteins that regulate cell growth, differentiation, and death.
Vorteile Und Einschränkungen Für Laborexperimente
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- is a useful tool for studying the mechanisms of carcinogenesis and mutagenesis. It can be used to induce DNA damage and other cellular effects in vitro and in vivo. However, its use in lab experiments is limited by its toxicity and potential for side reactions. Careful handling and disposal procedures are necessary to ensure the safety of researchers and the environment.
Zukünftige Richtungen
Future research on BENZO(a)PYRENE, 1,3,6-TRIMETHYL- should focus on several areas, including the development of new methods for its synthesis, the identification of new biomarkers for its exposure and toxicity, and the development of new strategies for its prevention and treatment. In addition, more research is needed to understand the mechanisms of its carcinogenic and mutagenic effects, and to develop new interventions to mitigate its harmful effects on human health and the environment.
Conclusion:
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- is a potent carcinogen and mutagen that has been extensively studied for its toxic effects on human health and the environment. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the harmful effects of this compound and to develop new strategies for its prevention and treatment.
Synthesemethoden
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- can be synthesized by several methods, including the reaction of trimethylbenzene with benzoquinone in the presence of a catalyst, or the reaction of 1,3,6-trimethylphenanthrene with benzene in the presence of a catalyst. The synthesis of this compound is challenging due to its complex structure and the potential for side reactions.
Wissenschaftliche Forschungsanwendungen
BENZO(a)PYRENE, 1,3,6-TRIMETHYL- has been extensively studied for its role in carcinogenesis and mutagenesis. It has been shown to induce DNA damage, oxidative stress, and inflammation in cells and tissues. It has also been linked to several types of cancer, including lung, liver, and skin cancer. In addition to its carcinogenic properties, BENZO(a)PYRENE, 1,3,6-TRIMETHYL- has been shown to have immunotoxic, neurotoxic, and reproductive toxic effects.
Eigenschaften
CAS-Nummer |
16757-92-9 |
|---|---|
Molekularformel |
C23H18 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1,3,6-trimethylbenzo[a]pyrene |
InChI |
InChI=1S/C23H18/c1-13-12-14(2)17-9-11-21-20-7-5-4-6-18(20)15(3)19-10-8-16(13)22(17)23(19)21/h4-12H,1-3H3 |
InChI-Schlüssel |
BZBLXOWOIQZQPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C5=CC=CC=C35)C)C |
Kanonische SMILES |
CC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C5=CC=CC=C35)C)C |
Andere CAS-Nummern |
16757-92-9 |
Synonyme |
1,3,6-Trimethylbenzo[a]pyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B93939.png)
